(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile
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Description
(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile is a useful research compound. Its molecular formula is C17H10ClN5O2S and its molecular weight is 383.81. The purity is usually 95%.
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Scientific Research Applications
Antifolate Inhibitors of Thymidylate Synthase
Compounds containing substituted phenyl sulfanyl pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. These compounds, featuring various substituents like chlorophenyl and nitrophenyl groups, have demonstrated significant potency against human TS in comparison to established drugs, indicating their potential in anticancer and antibacterial applications (Gangjee et al., 1996).
Corrosion Inhibition
Schiff bases derived from sulfanylphenyl motifs have been investigated as corrosion inhibitors for mild steel in acid media. Studies employing polarization, electrochemical impedance spectroscopy, and weight loss measurements revealed that these compounds significantly reduce the corrosion rate, acting as mixed inhibitors by affecting both cathodic and anodic processes. The adsorption of these inhibitors on steel surfaces follows the Langmuir adsorption isotherm, highlighting their efficiency in protecting metals against corrosion (Behpour et al., 2009).
Organic Synthesis and Material Chemistry
Research on the synthesis of optically active compounds from chiral aldehydes using benzenesulfinic acid demonstrates the versatility of sulfanyl and nitro group-containing compounds in producing valuable chemical entities. These compounds serve as precursors for the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, essential building blocks in the development of biologically active molecules (Foresti et al., 2003).
Antibacterial Applications
Compounds structurally related to the query, such as organometallic polymers incorporating amino and nitro substituents, have been synthesized and evaluated for their antibacterial properties. These studies indicate that metal complexes of such ligands exhibit enhanced antibacterial activity compared to the ligands alone, suggesting their potential use in combating bacterial infections (Shi, 2012).
Properties
IUPAC Name |
(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O2S/c18-12-1-4-14(5-2-12)26-17-6-3-13(23(24)25)7-11(17)10-22-16(9-20)15(21)8-19/h1-7,10H,21H2/b16-15-,22-10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAHTMKPFGIRV-CVEBYSGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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